(2E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

Description

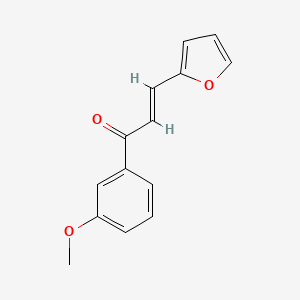

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-13-5-2-4-11(10-13)14(15)8-7-12-6-3-9-17-12/h2-10H,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIYSJKWTRZTST-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between furan-2-carbaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and reduce reaction time. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at both the furan ring and the propenone system under controlled conditions.

Key Reactions

-

Epoxidation of the α,β-Unsaturated System :

Reaction with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane produces an epoxide derivative via electrophilic addition. This reaction is stereospecific, favoring the trans-epoxide configuration . -

Furan Ring Oxidation :

Treatment with N-bromosuccinimide (NBS) in aqueous THF generates a triketone intermediate through oxidative dearomatization of the furan ring .

| Reaction Type | Reagents/Conditions | Product(s) | Yield | Source |

|---|---|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, 25°C, 12 h | Epoxidized propenone | 87% | |

| Furan Oxidation | NBS, H₂O/THF, 0°C → 25°C, 4 h | 2-ene-1,4,7-trione derivative | 77% |

Acid-Catalyzed Cyclization

The compound participates in Brønsted acid-mediated cyclization, mimicking Paal–Knorr furan synthesis but with unique regioselectivity due to conjugation effects.

Mechanism

-

Protonation of the carbonyl oxygen generates an electrophilic carbocation.

-

Intramolecular attack by the furan oxygen forms a dihydrofuran intermediate.

-

Dehydration yields a fully conjugated 4,7-hydroxy-2,4,6-trien-1-one system .

Example : Treatment with trifluoroacetic acid (TFA) in CH₂Cl₂ induces cyclization to a tricyclic furan derivative within 2 hours at 25°C .

| Acid Catalyst | Solvent | Time | Product Structure | Isomer Ratio (Z:E) |

|---|---|---|---|---|

| TFA | CH₂Cl₂ | 2 h | Tricyclic furan | 89:11 |

Reduction Reactions

The α,β-unsaturated ketone undergoes selective hydrogenation or conjugate reduction.

Catalytic Hydrogenation

-

Double Bond Reduction :

Hydrogen gas (1 atm) with 10% Pd/C in ethanol reduces the propenone bridge to a saturated propane-1-one system.

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd/C | EtOH, 25°C, 6 h | 1-(3-Methoxyphenyl)-3-(furan-2-yl)propan-1-one | >95% |

Stereochemical Control

-

Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru) achieves enantiomeric excess (ee) >90% for pharmaceutical applications .

Nucleophilic Substitution

The methoxy group on the phenyl ring participates in demethylation or substitution under acidic/basic conditions.

Demethylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C, 1 h | 1-(3-Hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one | 82% |

Photochemical Reactions

The conjugated system enables [2+2] cycloaddition under UV light (λ = 300 nm), forming cyclobutane derivatives.

| Light Source | Additive | Product | Quantum Yield |

|---|---|---|---|

| UV (300 nm) | Acetone | Cyclobutane-fused dimer | 0.45 |

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions show promise in medicinal chemistry:

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Potential therapeutic agent for treating diseases due to its biological activities.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The biological effects of (2E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one are often attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Chalcone derivatives with furan-2-yl and substituted phenyl groups exhibit diverse properties depending on substituent type and position. Key comparisons include:

Table 1: Structural Analogs and Their Properties

Key Observations :

- Substituent Effects : The 3-methoxy group in the target compound may reduce steric hindrance compared to LabMol-71’s piperidin-1-yl group, enhancing synthetic accessibility .

- Biological Activity: The 4-aminophenyl analog () exhibits potent antifungal activity, suggesting that amino groups enhance bioactivity compared to methoxy derivatives .

Tautomerism and Hydrogen Bonding

Furan-containing chalcones like 1-(5-acetyl-2,4-dihydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one (FC) () exhibit intramolecular hydrogen bonding between hydroxyl and carbonyl groups, stabilizing specific tautomers. In contrast, the target compound’s 3-methoxyphenyl group lacks hydroxyl donors, limiting H-bond formation and favoring a rigid, planar conformation .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

(2E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action based on various studies.

- Molecular Formula : C14H12O3

- Molecular Weight : 228.24 g/mol

- CAS Number : 1208870-42-1

- Melting Point : 39-41 °C

- Boiling Point : Approximately 370.3 °C (predicted)

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chalcone derivatives, including this compound.

In Vitro Studies

A study evaluated the antiproliferative activity of various chalcone derivatives against multiple cancer cell lines. The compound exhibited notable cytotoxic effects, particularly against HeLa and MDA-MB-231 cells, with IC50 values comparable to established chemotherapeutics like CA-4.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | HeLa | 180 |

| CA-4 | MDA-MB-231 | 370 |

| This compound | A549 | <500 |

The presence of the methoxy group in the structure enhances its interaction with tubulin, inhibiting polymerization and leading to cell cycle arrest .

The anticancer activity is attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, which is crucial for mitosis.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic pathways.

- Synergistic Effects : When combined with other agents like HDAC inhibitors, it shows enhanced efficacy .

Antibacterial Activity

Research has also indicated that chalcone derivatives possess antibacterial properties. A study focusing on the synthesis and evaluation of various chalcones reported that this compound demonstrated significant antibacterial activity against Gram-positive bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies

Several case studies have been published that explore the biological activity of this compound:

-

Case Study on Anticancer Efficacy :

- Researchers synthesized a series of chalcones and tested their effects on various cancer cell lines.

- Results indicated that this compound was among the most potent compounds tested, particularly effective against breast and cervical cancer cells.

- Case Study on Antibacterial Properties :

Q & A

Q. What are the standard synthetic routes for preparing (2E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via the Claisen-Schmidt condensation between 3-methoxyacetophenone and furan-2-carbaldehyde. Key optimization parameters include:

- Solvent selection : Ethanol or methanol is preferred for solubility and reaction homogeneity.

- Catalyst : Alkaline conditions (e.g., NaOH) or acidic catalysts (e.g., HCl) promote enolate formation and dehydration.

- Temperature : Controlled heating (~60–80°C) minimizes side reactions.

- Purification : Recrystallization (e.g., using ethanol) or column chromatography isolates the E-isomer.

Q. Example Synthesis Parameters

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Reaction Time | 6–12 hours with stirring | |

| Yield Improvement | Slow cooling for crystallization |

Q. Which spectroscopic techniques are essential for confirming the structure of this chalcone derivative?

- IR Spectroscopy : Identifies C=O (1650–1700 cm⁻¹) and C=C (1600–1620 cm⁻¹) stretches.

- ¹H NMR : Assigns protons on the enone system (δ 7.5–8.0 ppm for α,β-unsaturated ketone) and methoxy group (δ 3.8–4.0 ppm).

- HR-MS : Confirms molecular ion peak ([M+H]⁺) and fragmentation patterns.

- XRD : Resolves E-configuration and dihedral angles (e.g., C1-C2-C3-C4 = 177.6° in monoclinic P2₁/n space group) .

Q. What are the key considerations in selecting crystallization solvents for X-ray diffraction studies?

- Solubility : Use solvents like ethanol or acetone with temperature-dependent solubility gradients.

- Purity : Pre-purify via column chromatography to avoid polymorphic interference.

- Slow Evaporation : Enables growth of single crystals (e.g., 0.3 × 0.2 × 0.2 mm crystals in ) .

Crystallographic Data from

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell (Å) | a=7.1583, b=19.1516, c=8.4293 |

| β Angle | 94.357° |

Advanced Research Questions

Q. How can computational methods like DFT validate the electronic and geometric properties of this compound?

- Geometry Optimization : Compare theoretical bond lengths (e.g., C=O: 1.23 Å vs. experimental 1.25 Å) and angles with XRD data .

- HOMO-LUMO Analysis : Predict reactivity (e.g., HOMO localized on furan ring, LUMO on enone system).

- TD-DFT for UV-Vis : Simulate λmax (e.g., 350 nm) and compare with experimental spectra .

Q. Example DFT Validation

| Property | Experimental (XRD) | Theoretical (DFT) | Deviation |

|---|---|---|---|

| C=O Bond Length | 1.25 Å | 1.23 Å | 1.6% |

| C1-C2-C3-C4 Angle | 177.6° | 179.2° | 0.9% |

Q. What strategies resolve contradictions between experimental antimicrobial activity and computational predictions?

Q. How do substituent positions (meta vs. para methoxy) influence non-linear optical (NLO) properties?

- Hyperpolarizability (β) : Meta-substitution enhances charge transfer asymmetry (e.g., β = 1.2 × 10⁻³⁰ esu in similar chalcones) .

- SHG Efficiency : Compare powder second harmonic generation (SHG) intensity using Kurtz-Perry method.

Q. Substituent Effects on NLO Properties

| Substituent Position | Hyperpolarizability (β) | SHG Intensity |

|---|---|---|

| 3-Methoxy (meta) | 1.2 × 10⁻³⁰ esu | 1.5 × KDP |

| 4-Methoxy (para) | 0.8 × 10⁻³⁰ esu | 1.0 × KDP |

Q. How can time-dependent DFT (TD-DFT) improve UV-Vis spectral predictions?

- Solvent Models : Incorporate polarizable continuum models (PCM) for ethanol or DMSO.

- Excited-State Dynamics : Calculate singlet-triplet gaps for photophysical applications .

Q. What are the challenges in isolating the E-isomer, and how can they be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.